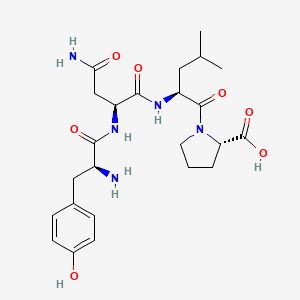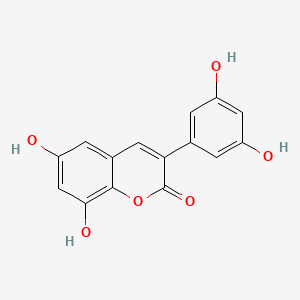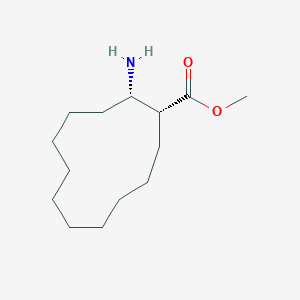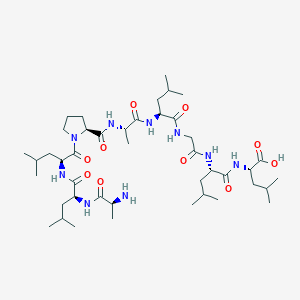![molecular formula C17H28NO3P B12603898 Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester CAS No. 881181-77-7](/img/structure/B12603898.png)
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3P. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to an organic moiety. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amine and cyclopentyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include diethyl phosphite, 1-phenylethylamine, and cyclopentyl bromide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in the formation of various functionalized phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but different substituents on the phosphorus atom.
Phosphonic acid, P-(1-phenylethyl)-, diethyl ester: Similar structure with a different arrangement of functional groups.
Phosphonic acid, ( [1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Contains a biphenyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
881181-77-7 |
|---|---|
Molekularformel |
C17H28NO3P |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-N-(1-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C17H28NO3P/c1-4-20-22(19,21-5-2)17(13-9-10-14-17)18-15(3)16-11-7-6-8-12-16/h6-8,11-12,15,18H,4-5,9-10,13-14H2,1-3H3 |
InChI-Schlüssel |
MTPPMFRBKMNPOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CCCC1)NC(C)C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12603821.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
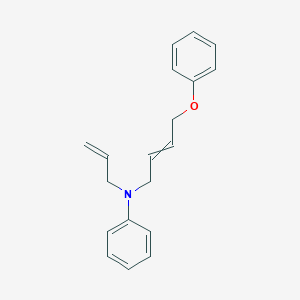
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
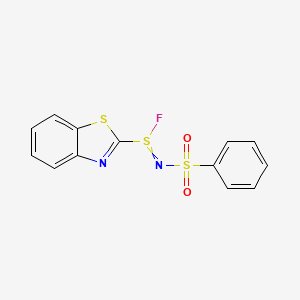
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)
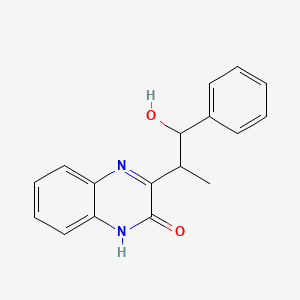
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
